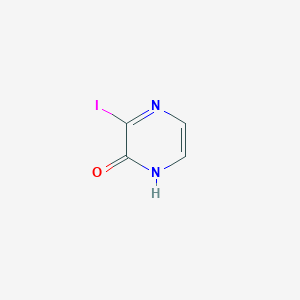

2(1H)-Pyrazinone, 3-iodo-

Description

Overview of Pyrazinone Heterocycles as Core Scaffolds in Synthetic Organic Chemistry

The 2(1H)-pyrazinone ring system is a privileged heterocyclic motif that constitutes the core structure of a wide array of natural products and synthetically derived molecules of significant interest. nih.govsemanticscholar.org These scaffolds are found in compounds isolated from diverse natural sources, including fungi, bacteria, and marine sponges. nih.govrsc.org The inherent structural features of the pyrazinone core have made it a valuable building block in medicinal chemistry and drug discovery programs. nih.govresearchgate.net

Numerous synthetic strategies have been developed to access the pyrazinone scaffold, reflecting its importance. Classical methods often involve the condensation of α-amino acid amides with 1,2-dicarbonyl compounds, a route that has been refined over the years to control regioselectivity. nih.govsemanticscholar.orgrsc.org Other significant approaches include the synthesis from diketopiperazines, the reaction of α-amino ketones with α-haloacetyl halides, and multicomponent reactions, each offering access to differently substituted pyrazinone derivatives. nih.govsemanticscholar.orgrsc.org The versatility of these synthetic routes allows chemists to generate extensive libraries of pyrazinone-based compounds for various applications. Beyond their presence in natural products, pyrazinones serve as key intermediates in the synthesis of more complex heterocyclic systems, such as in 1,3-dipolar cycloaddition reactions to form diazabicyclo-octanones. nih.govrsc.orgresearchgate.net

Significance of Halogenated Pyrazinones in Contemporary Heterocyclic Synthesis

Halogenated heterocycles are indispensable tools in modern organic synthesis, acting as versatile precursors for carbon-carbon and carbon-heteroatom bond-forming reactions. Halogenated pyrazinones, in particular, have emerged as highly valuable and adaptable scaffolds. rsc.orgresearchgate.netthieme-connect.com Dihalogenated pyrazinones, such as 3,5-dichloro- and 3,5-dibromo-2(1H)-pyrazinones, are especially important as they allow for selective, sequential functionalization at different positions of the heterocyclic ring. rsc.orgresearchgate.net

The presence of halogen atoms, such as chlorine, bromine, and iodine, at the C3 and C5 positions activates the ring for various transformations. These positions are amenable to a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNAr) reactions. researchgate.netsmolecule.com This reactivity enables the introduction of a wide diversity of substituents, including aryl, heteroaryl, alkyl, and amino groups, onto the pyrazinone core. rsc.orgresearchgate.net The differential reactivity between different halogens (e.g., iodine vs. bromine or chlorine) can be exploited for chemoselective modifications, further enhancing their synthetic utility. thieme-connect.com This strategic "decoration" of the pyrazinone scaffold is a cornerstone for building libraries of complex molecules for screening in drug discovery, for instance in the development of kinase inhibitors. rsc.orgresearchgate.net

Contextualizing 2(1H)-Pyrazinone, 3-iodo- within Advanced Research on Heterocyclic Compounds

Within the class of halogenated pyrazinones, 2(1H)-Pyrazinone, 3-iodo- represents a particularly reactive and strategic intermediate. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodo-substituted heterocycles highly reactive substrates for a variety of coupling reactions, often under milder conditions than their bromo- or chloro-analogs.

While direct literature on the unsubstituted 2(1H)-Pyrazinone, 3-iodo- is sparse, its importance can be inferred from the reactivity of closely related structures. For example, research has demonstrated that 3-iodopyrazinones are effective substrates for catalyst-free Arbuzov-type reactions to synthesize pyrazinone phosphonates, highlighting the utility of the iodo-derivative as a precursor for introducing phosphorus-containing moieties. researchgate.net The enhanced reactivity of the C-I bond is crucial for such transformations.

Furthermore, the utility of iodo-substituted N-heterocycles is well-established in palladium-catalyzed reactions. Studies on other heterocyclic systems, such as pyrazoles, have shown that iodinated derivatives are excellent partners in Sonogashira and Suzuki-Miyaura cross-coupling reactions, enabling the introduction of alkynyl and aryl groups, respectively. arkat-usa.orgnih.gov By analogy, 2(1H)-Pyrazinone, 3-iodo- is an ideal candidate for similar synthetic elaborations, serving as a linchpin for the construction of complex, highly functionalized pyrazinone-based molecules. Its role as a reactive building block allows for the efficient and targeted synthesis of novel compounds for further investigation in materials science and medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of 2(1H)-Pyrazinone and a Related Iodinated Analog

This table presents computed data for the parent compound, 2(1H)-Pyrazinone, and an exemplary substituted iodo-pyrazinone to provide context for the physical properties of this class of compounds.

| Property | 2(1H)-Pyrazinone nih.gov | 3-Iodo-5,6-dimethyl-2(1H)-pyrazinone nih.gov |

| Molecular Formula | C₄H₄N₂O | C₆H₇IN₂O |

| Molecular Weight | 96.09 g/mol | 250.04 g/mol |

| Exact Mass | 96.03236 Da | 249.96031 Da |

| XLogP3 | -1.5 | 0.9 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

Data sourced from PubChem and are computed properties.

Table 2: Spectroscopic Data for an N-Alkyl Iodinated Pyrazinone Derivative

The following table details experimental spectroscopic data for a related N-alkylated iodopyrazinone, which serves as a reference for the characterization of such structures.

| Data Type | 1-(2,2-Dimethylpropyl)-3-iodo-2(1H)-pyrazinone thieme-connect.com |

| Appearance | White solid |

| Melting Point | 55–57 °C |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 7.27 (dd, J = 4.4, 1.2 Hz, 1H), 7.17 (dd, J = 4.4, 1.1 Hz, 1H), 3.94 (s, 2H), 3.38 (s, 2H), 1.07 (s, 6H) |

| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 156.6, 150.2, 129.1, 123.4, 55.3, 36.8, 25.5, 20.0 |

| HRMS (ESI) | m/z [M]⁺ calcd for C₉H₁₃IN₂O: 292.0067; found: 292.0064 |

Data from an experimental study on C-O to C-N rearrangement of pyrazinyl ethers.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1H-pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2O/c5-3-4(8)7-2-1-6-3/h1-2H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFQIDREVIRSRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261594-59-5 | |

| Record name | 3-iodopyrazin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1h Pyrazinone, 3 Iodo and Its Precursors

Preparation of 3-Iodinated 2(1H)-Pyrazinones

The introduction of an iodine atom at the 3-position of the 2(1H)-pyrazinone ring is typically achieved through the derivatization of a pre-formed pyrazinone scaffold. Direct iodination can be challenging; therefore, indirect methods are often employed.

Arbuzov-Type Reactions for Phosphonated 2(1H)-Pyrazinone Derivatives

While not a direct method for iodination, the Arbuzov-type reaction is a significant method for the functionalization of the 2(1H)-pyrazinone core, particularly for the synthesis of phosphonated derivatives. This reaction involves the treatment of a 3-halo-2(1H)-pyrazinone, such as the 3-chloro, 3-bromo, or 3-iodo derivative, with a trialkyl phosphite (B83602). The reaction proceeds via a nucleophilic attack of the phosphorus on the halogenated carbon, leading to the formation of a phosphonium (B103445) salt intermediate, which then rearranges to the thermodynamically stable phosphonate (B1237965). This method provides a catalyst-free pathway to phosphonated 2(1H)-pyrazinones under both classical heating and microwave-enhanced conditions.

Microwave-Enhanced Reaction Conditions in Pyrazinone Synthesis

Microwave-assisted organic synthesis (MAOS) has been effectively utilized to accelerate the synthesis of 2(1H)-pyrazinone derivatives. nih.gov Microwave irradiation can significantly reduce reaction times for various steps, including the initial ring formation and subsequent derivatization reactions. For instance, the synthesis of 3,5-dichloro-2(1H)-pyrazinones, which are crucial precursors for 3-iodo derivatives, can be expedited using microwave heating. nih.gov This technique is particularly beneficial for improving the efficiency of reactions that are sluggish under conventional heating. nih.gov

Strategies for Selective Introduction of the Iodine Moiety at Position 3

The selective introduction of iodine at the C-3 position of the 2(1H)-pyrazinone ring is a critical step. Due to the electrophilic nature of the C-3 position in 3-halo-2(1H)-pyrazinones, which behave as imidoyl halides, nucleophilic substitution is a favored strategy.

A common and effective method is the Finkelstein reaction , a halogen exchange reaction. wikipedia.orgiitk.ac.in This involves treating a 3-chloro- or 3-bromo-2(1H)-pyrazinone with an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide. This SN2-type reaction provides a clean and efficient route to the desired 3-iodo-2(1H)-pyrazinone. While direct C-H iodination of the pyrazinone ring at the C-3 position is conceivable, it is often less selective and may require harsh conditions. Therefore, the halogen exchange approach starting from readily available 3-chloro or 3-bromo precursors is generally preferred.

Synthesis of Key 2(1H)-Pyrazinone Building Blocks for Iodination

The synthesis of the core 2(1H)-pyrazinone ring system is the foundational step. Several methods have been developed, primarily involving the condensation of acyclic precursors.

Condensation of α-Amino Ketones or α-Amino Aldehydes with α-Haloacetyl Halides

A classical and versatile method for constructing the 2(1H)-pyrazinone ring involves the condensation of an α-amino ketone or an α-amino aldehyde with an α-haloacetyl halide. nih.gov In this approach, the α-amino ketone/aldehyde provides the N-1, C-5, and C-6 atoms of the pyrazinone ring, while the α-haloacetyl halide supplies the C-2 and C-3 atoms. The initial condensation yields a ketoamide intermediate. Subsequent treatment with a nitrogen source, such as ammonia, in the presence of sodium iodide, leads to the formation of a dihydropyrazine (B8608421), which is then oxidized to the final 2(1H)-pyrazinone. nih.gov

| Starting Material 1 | Starting Material 2 | Key Reagents | Product |

| α-Amino Ketone/Aldehyde | α-Haloacetyl Halide | Ammonia, Sodium Iodide | 2(1H)-Pyrazinone |

Approaches from Diketopiperazine Derivatives

An alternative route to 2(1H)-pyrazinones utilizes diketopiperazines (2,5-piperazinediones) as starting materials. nih.gov Diketopiperazines, which can be readily prepared from the dehydration of amino acids, serve as convenient precursors. The conversion typically involves treatment with a halogenating agent, such as phosphoryl chloride (POCl₃). This reaction can lead to the formation of chloropyrazines, which can then be hydrolyzed to the corresponding 2(1H)-pyrazinones. nih.gov In some cases, direct conversion of the diketopiperazine to the 2(1H)-pyrazinone can occur through the loss of hydrogen chloride from a monochloro dihydropyrazine intermediate. nih.gov

| Starting Material | Key Reagent | Intermediate | Product |

| Diketopiperazine | Phosphoryl Chloride | Chloropyrazine | 2(1H)-Pyrazinone |

One-Pot Condensations of α-Amino Acid Amides and 1,2-Dicarbonyl Compounds

One of the most significant and widely used methods for constructing the 2(1H)-pyrazinone ring is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.govsemanticscholar.org This approach, first reported by R. G. Jones in 1949, involves the formation of bonds between N-1 and C-6, and N-4 and C-5 of the resulting pyrazinone ring. nih.govsemanticscholar.org The reaction is typically performed in the presence of a base when using the free α-amino acid amide. semanticscholar.org

The versatility of this method has been expanded through various modifications. For instance, using α-aminohydroxamic acids instead of α-amino acid amides leads to the formation of 1-hydroxy-2(1H)-pyrazinones, which can subsequently be reduced to the corresponding pyrazinones. nih.gov A significant consideration in this synthesis, especially with unsymmetrical 1,2-dicarbonyl compounds, is regioselectivity, as the condensation can proceed in two different directions, potentially yielding a mixture of isomers. nih.gov

| α-Amino Acid Amide | 1,2-Dicarbonyl Compound | Resulting 2(1H)-Pyrazinone Product |

|---|---|---|

| Leucinamide | 3-isobutyl-1,2-diketone | Deoxyaspergillic acid (3,6-diisobutyl-2(1H)-pyrazinone) |

| Valinamide | Phenylglyoxal | 3-Amino-5-phenylpyrazin-2(1H)-one precursor |

| Peptide-derived amides | Glyoxal | Pyrazinones with peptide substituents at position 1 |

Synthesis from 2-Chloro Ketone Oximes and α-Amino Acid Esters

An alternative strategy for assembling the pyrazinone core involves the reaction between 2-chloro ketone oximes and α-amino acid esters. nih.govsemanticscholar.org This method facilitates the formation of bonds between N-1 and C-2, and N-4 and C-5, leading to 3,6-disubstituted 2(1H)-pyrazinones. semanticscholar.org This synthetic route has been successfully applied to the preparation of various pyrazinone derivatives, including the natural product deoxyaspergillic acid. semanticscholar.orgresearchgate.net The process provides a valuable pathway to pyrazinones that are complementary to those obtained from the condensation of α-amino acid amides and 1,2-dicarbonyls.

| 2-Chloro Ketone Oxime | α-Amino Acid Ester | Resulting 2(1H)-Pyrazinone Product | Reference |

|---|---|---|---|

| Generic 2-chloroketone oxime | Generic α-amino acid ester | 3,6-Disubstituted 2(1H)-pyrazinones (general structure 42) | semanticscholar.org |

| Specific precursor for Deoxyaspergillic acid | Leucine ester | Deoxyaspergillic acid | semanticscholar.org |

Methods Involving Primary Amines and Chloroacetonitrile (B46850)

A robust method for synthesizing 3,5-dihalo-2(1H)-pyrazinones utilizes primary amines and chloroacetonitrile as key starting materials. nih.govsemanticscholar.org This procedure is particularly relevant for creating precursors to compounds like 2(1H)-Pyrazinone, 3-iodo-, as it directly installs halogen atoms onto the pyrazinone ring which can be valuable handles for further chemical modification. rsc.org The synthesis begins with the preparation of an α-aminonitrile through the nucleophilic substitution of chloroacetonitrile with a primary amine. semanticscholar.orgrsc.org This intermediate is then treated with an oxalyl halide (such as oxalyl chloride or oxalyl bromide) to construct the pyrazinone ring. nih.govrsc.org

The mechanism involves the initial acylation of the α-aminonitrile to form an oxamoyl halide. nih.gov This is followed by the addition of HX to the nitrile group, tautomerization, and subsequent cyclization to yield a pyrazine-2,3-dione intermediate. This intermediate reacts further with the excess oxalyl halide, leading to the introduction of the halogen at position 3. nih.gov Optimized procedures have been developed to allow for multigram-scale synthesis at lower temperatures. semanticscholar.orgrsc.org

| Starting Materials | Key Reagents | Intermediate | Final Product Class | Reference |

|---|---|---|---|---|

| Primary Amine, Chloroacetonitrile | KI, K₂CO₃, MeCN | α-Aminonitrile | N/A | semanticscholar.orgrsc.org |

| α-Aminonitrile salt | Oxalyl chloride or Oxalyl bromide | Pyrazine-2,3-dione | 3,5-Dihalo-2(1H)-pyrazinones | nih.govrsc.org |

Chemical Transformations and Reactivity of 2 1h Pyrazinone, 3 Iodo

Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Iodine Site

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For 2(1H)-pyrazinone, 3-iodo-, the high reactivity of the C-I bond makes it an excellent substrate for these transformations. The general mechanism for these reactions involves a catalytic cycle consisting of three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orguwindsor.ca

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for forming C(sp²)–C(sp²) bonds, owing to the stability, low toxicity, and commercial availability of the organoboron reagents. nih.govnih.gov This reaction enables the introduction of various aryl and heteroaryl groups at the C-3 position of the pyrazinone core. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. nih.gov

Research on structurally similar heterocycles, such as 3-halo-2-aminopyridines and 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones, has shown that ligands like RuPhos and BrettPhos are highly effective for such couplings. nih.gov The choice of base, often a carbonate or phosphate, and solvent is crucial for achieving high yields. nih.gov For 3-iodo-2(1H)-pyrazinone, a variety of arylboronic acids can be coupled under these conditions to furnish 3-aryl-2(1H)-pyrazinones, which are prevalent motifs in pharmacologically active compounds.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2(1H)-Pyrazinone, 3-iodo- The following data represents typical, generalized conditions for this type of reaction.

| Entry | Arylboronic Acid | Palladium Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 92 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | DMF | 120 | 78 |

| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 90 | 88 |

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is instrumental in synthesizing arylalkynes and conjugated enynes. It typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgnih.gov The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl, making 3-iodo-2(1H)-pyrazinone an ideal substrate. wikipedia.org

The reaction facilitates the introduction of alkynyl moieties at the C-3 position, which are valuable functional groups that can undergo further transformations. Studies on other iodo-heterocycles, such as 3-iodo-1H-pyrazole derivatives, have demonstrated the successful application of standard Sonogashira conditions—often involving a Pd(PPh₃)₂Cl₂/CuI catalyst system in the presence of an amine like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA)—to achieve high yields of the corresponding alkynylated products. researchgate.netresearchgate.netarkat-usa.org

Table 2: Representative Conditions for Sonogashira Coupling of 2(1H)-Pyrazinone, 3-iodo- The following data represents typical, generalized conditions for this type of reaction.

| Entry | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 60 | 91 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 70 | 87 |

| 3 | 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | TEA | DMF | 80 | 82 |

| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Acetonitrile | 50 | 89 |

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.org A significant advantage of the Stille coupling is the stability and tolerance of organostannane reagents to a wide variety of functional groups. wikipedia.orgorganic-chemistry.org However, a major drawback is the toxicity of tin compounds. wikipedia.org

This reaction allows for the formation of C-C bonds where the coupling partners can be aryl, vinyl, or alkyl groups. The mechanism follows the standard cross-coupling catalytic cycle. uwindsor.ca For the coupling of 3-iodo-2(1H)-pyrazinone, various organostannanes, such as tributyl(vinyl)tin (B143874) or tributyl(phenyl)tin, can be used in the presence of a palladium catalyst like Pd(PPh₃)₄. Additives such as copper(I) iodide or lithium chloride can significantly accelerate the reaction rate. wikipedia.org

Table 3: Representative Conditions for Stille Coupling of 2(1H)-Pyrazinone, 3-iodo- The following data represents typical, generalized conditions for this type of reaction.

| Entry | Organostannane Reagent | Palladium Catalyst | Additive | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | Toluene | 110 | 84 |

| 2 | Tributyl(vinyl)tin | Pd₂(dba)₃ / P(furyl)₃ | - | THF | 65 | 90 |

| 3 | Trimethyl(2-thienyl)tin | Pd(PPh₃)₄ | CuI | DMF | 100 | 88 |

| 4 | Tributyl(ethynyl)tin | PdCl₂(PPh₃)₂ | LiCl | Dioxane | 100 | 79 |

Nucleophilic Substitution Reactions at the C-3 Position

The electron-deficient character of the pyrazinone ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The C-3 position, being adjacent to a ring nitrogen and part of an amide-like system, is activated towards attack by nucleophiles. The iodine atom serves as a good leaving group in these reactions. The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.

This pathway is particularly effective for introducing nitrogen, oxygen, and sulfur nucleophiles at the C-3 position. For instance, the reaction of 3,5-dihalo-2(1H)-pyrazinones with various amines proceeds selectively at the C-3 position to yield 3-amino-5-halo-2(1H)-pyrazinones. This selectivity is attributed to the imidoyl chloride-like character of the C3-halogen bond. This strategy has been employed in the synthesis of p38α MAP kinase inhibitors. A similar reactivity is expected for 2(1H)-pyrazinone, 3-iodo-, allowing for the straightforward synthesis of 3-amino, 3-alkoxy, and 3-thioalkyl derivatives.

Derivatization Strategies Utilizing the Iodine Substituent as a Functional Handle

The iodine substituent at the C-3 position of the 2(1H)-pyrazinone ring is a versatile functional handle that enables a broad range of derivatization strategies. The palladium-catalyzed cross-coupling reactions discussed previously (Suzuki-Miyaura, Sonogashira, Stille) provide robust methods for introducing diverse carbon-based substituents, including aryl, heteroaryl, vinyl, and alkynyl groups. researchgate.net This capability is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Furthermore, the C-I bond can participate in other transformations. For example, it can be subjected to metal-halogen exchange using organolithium or Grignard reagents, creating a nucleophilic carbon center at the C-3 position that can then react with various electrophiles. arkat-usa.org This opens up pathways to derivatives that are not accessible through cross-coupling methods. The ability to easily replace the iodine atom via either cross-coupling or nucleophilic substitution makes 2(1H)-Pyrazinone, 3-iodo- a pivotal building block for the synthesis of highly functionalized pyrazinone scaffolds.

Applications of 2 1h Pyrazinone, 3 Iodo As a Synthetic Intermediate

Role in the Construction of Diverse Heterocyclic Systems

The 3-iodo-2(1H)-pyrazinone scaffold is a cornerstone for the synthesis of a multitude of more complex heterocyclic systems. The carbon-iodine bond is particularly amenable to transition-metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. nih.gov Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) allow for the direct attachment of various aryl, heteroaryl, alkynyl, and amino moieties at the C-3 position. nih.govnih.gov

This strategic functionalization is crucial in developing novel compounds with potential pharmacological activities. For instance, by coupling different (hetero)aryl groups to the pyrazinone core, chemists can systematically explore the structure-activity relationships of new molecular entities. nih.govresearchgate.net The versatility of these methods allows for the incorporation of a wide range of heterocyclic rings, including but not limited to pyrazoles, indoles, and pyridines, leading to the creation of novel fused and multi-ring systems. arkat-usa.orgresearchgate.netmdpi.com

Beyond metal-catalyzed reactions, the C-3 position, activated by the iodo-substituent, can also undergo nucleophilic aromatic substitution reactions with various nucleophiles, further expanding the diversity of accessible heterocyclic derivatives. nih.govrsc.org

| Cross-Coupling Reaction | Coupling Partner | Resulting Linkage | Example of Introduced Group |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C-C (Aryl/Heteroaryl) | Phenyl, Pyridyl |

| Sonogashira | Terminal Alkyne | C-C (Alkynyl) | Phenylethynyl |

| Heck | Alkene | C-C (Alkenyl) | Styrenyl |

| Buchwald-Hartwig | Amine | C-N (Amino) | Anilino, Morpholino |

| Stille | Organostannane | C-C (Aryl/Vinyl) | Thienyl |

Generation of Phosphonated Pyrazinone Derivatives

A significant application of 3-iodo-2(1H)-pyrazinone is in the synthesis of phosphonated pyrazinone derivatives. Organophosphorus compounds, particularly phosphonates, are of great interest due to their wide range of biological activities and applications as therapeutic agents and herbicides. nih.govmdpi.com The introduction of a phosphonate (B1237965) group onto the pyrazinone ring can significantly alter the molecule's physicochemical and biological properties.

A straightforward and catalyst-free method for synthesizing these derivatives involves an Arbuzov-type reaction. figshare.comfigshare.com In this process, 3-iodo-2(1H)-pyrazinone is reacted with a trialkyl phosphite (B83602) under thermal or microwave-assisted conditions. The reaction proceeds via the nucleophilic attack of the phosphite on the electron-deficient carbon at the C-3 position, followed by the elimination of an alkyl iodide, to yield the corresponding dialkyl pyrazinone-3-phosphonate. figshare.comfigshare.com This method is efficient and also applicable to other 3-halopyrazinones, such as the bromo and chloro analogs. figshare.comfigshare.com

The resulting phosphonated pyrazinones are valuable scaffolds for further chemical modification and have been investigated for their potential in various biomedical applications. mdpi.com

| Reactant | Reagent | Reaction Type | Product | Key Features |

|---|---|---|---|---|

| 2(1H)-Pyrazinone, 3-iodo- | Triethyl phosphite | Arbuzov-type Reaction | Diethyl (2(1H)-pyrazinon-3-yl)phosphonate | Catalyst-free; Works with 3-iodo and 3-bromo derivatives. figshare.comfigshare.com |

Integration into Polycyclic and Bicyclic Architectures via Cyclization Reactions

The 3-iodo-2(1H)-pyrazinone moiety is an excellent starting point for constructing more complex polycyclic and bicyclic heterocyclic systems. This is typically achieved through a two-stage process: first, a cross-coupling reaction to introduce a side chain with appropriate functionality at the C-3 position, and second, an intramolecular cyclization to form a new ring fused to the pyrazinone core.

For example, a Sonogashira coupling can introduce an alkynyl substituent bearing a terminal functional group (e.g., a hydroxyl or amino group). Subsequent treatment with a suitable catalyst or reagent can then induce an intramolecular cyclization, leading to the formation of fused ring systems such as furo[2,3-b]pyrazinones or pyrrolo[2,3-b]pyrazinones. Similarly, introducing a side chain via a Suzuki coupling can be followed by reactions like intramolecular Heck cyclization or Friedel-Crafts acylation to build additional carbocyclic or heterocyclic rings. rsc.org

Another relevant strategy is electrophilic iodocyclization, where an iodo-electrophile induces the cyclization of an unsaturated precursor. nih.gov While this method forms an iodo-substituted cyclic product from an acyclic or monocyclic precursor, the reverse thinking applies to using 3-iodo-2(1H)-pyrazinone: the iodo-group serves as a handle to build the necessary precursor for a subsequent cyclization step. uni-hohenheim.de These synthetic strategies provide access to novel, rigid molecular scaffolds that are of significant interest in drug discovery and materials science. rsc.org

Enabling Divergent Synthesis and Library Generation in Chemical Research

Divergent synthesis is a powerful strategy in chemical research that allows for the rapid creation of a wide variety of compounds from a common intermediate. nih.gov This approach is fundamental to the generation of chemical libraries for high-throughput screening in drug discovery. nih.gov 2(1H)-Pyrazinone, 3-iodo- is an ideal scaffold for such synthetic endeavors due to the versatile reactivity of the carbon-iodine bond.

Starting from this single precursor, a multitude of different functional groups and molecular fragments can be introduced at the C-3 position using the various cross-coupling and substitution reactions previously discussed. nih.gov By systematically varying the coupling partners (e.g., a diverse set of boronic acids in Suzuki couplings or various amines in Buchwald-Hartwig reactions), a large library of structurally related but distinct pyrazinone derivatives can be efficiently synthesized. nih.govnih.gov

This strategy has been successfully employed in both solution-phase and solid-phase synthesis. Solid-phase synthesis, in particular, allows for the streamlined purification and handling of intermediates, making it highly suitable for generating large compound libraries. nih.gov The ability to readily diversify the pyrazinone core at a specific position makes 3-iodo-2(1H)-pyrazinone a key building block in combinatorial chemistry, accelerating the discovery of new molecules with desired biological or material properties. nih.gov

| Common Scaffold | Reaction Type | Variable Building Block | Resulting Library Class |

|---|---|---|---|

| 2(1H)-Pyrazinone, 3-iodo- | Suzuki Coupling | Diverse Aryl/Heteroaryl Boronic Acids | 3-Aryl/Heteroaryl-2(1H)-pyrazinones |

| 2(1H)-Pyrazinone, 3-iodo- | Sonogashira Coupling | Diverse Terminal Alkynes | 3-Alkynyl-2(1H)-pyrazinones |

| 2(1H)-Pyrazinone, 3-iodo- | Buchwald-Hartwig Amination | Diverse Primary/Secondary Amines | 3-Amino-2(1H)-pyrazinones |

| 2(1H)-Pyrazinone, 3-iodo- | Nucleophilic Substitution | Diverse Nucleophiles (e.g., thiols, alcohols) | 3-Thio/Alkoxy-2(1H)-pyrazinones |

Advanced Spectroscopic and Computational Investigations of Pyrazinone Derivatives

Theoretical Studies on Pyrazinone Scaffolds, Including DFT and Ab Initio Calculations

Theoretical and computational chemistry serve as powerful tools for investigating the electronic structure, stability, and reactivity of heterocyclic compounds, including the 2(1H)-pyrazinone scaffold. Density Functional Theory (DFT) and ab initio calculations are central to these investigations, providing deep insights into molecular properties that are often difficult to probe experimentally. For derivatives like 3-iodo-2(1H)-pyrazinone, these methods are invaluable for predicting geometric parameters, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Furthermore, DFT and ab initio calculations are used to explore thermodynamic properties. For pyrazole (B372694) derivatives, properties such as total energy in both gas and solvated phases, heat capacity, and entropy have been successfully computed, revealing higher stability in aqueous phases compared to the gas phase. These theoretical frameworks can also predict NMR chemical shifts and vibrational spectra, which can then be compared with experimental data to confirm molecular structures. For 3-iodo-2(1H)-pyrazinone, DFT could predict its optimized geometry, dipole moment, and the energies of its frontier molecular orbitals, providing a foundational understanding of its chemical behavior.

| Computational Method | Application on Heterocyclic Scaffolds | Relevance to 3-iodo-2(1H)-pyrazinone |

| Density Functional Theory (DFT) | Calculation of HOMO-LUMO gaps, heats of formation, and detonation properties for pyrazino-tetrazine derivatives. | Predicts electronic structure, stability, and reactivity influenced by the iodo-substituent. |

| DFT (B3LYP/6-31++G(d,p)) | Interrogation of electronic structures and global reactivity descriptors for pyrazoline derivatives. | Elucidates the effect of the electron-withdrawing iodine on the pyrazinone core's band gap and electrophilicity. |

| Ab Initio / DFT | Computation of thermodynamic properties (total energy, entropy, heat capacity) for pyrazole derivatives. | Provides insight into the thermodynamic stability of the molecule in different environments. |

| SCRF/PCM Approach | Used with DFT to account for solvent effects on NMR chemical shifts and molecular geometries. | Allows for more accurate prediction of spectroscopic properties and behavior in solution. |

Computational Modeling of Reaction Mechanisms in Pyrazinone Chemistry

Computational modeling is an essential tool for elucidating the intricate mechanisms of chemical reactions involving pyrazinone scaffolds. By mapping potential energy surfaces, identifying transition states, and calculating activation barriers, these models provide a step-by-step view of reaction pathways that can be difficult to observe experimentally. This approach is critical for understanding both the synthesis of pyrazinones and their subsequent chemical transformations.

For instance, the synthesis of 3,5-dihalo-2(1H)-pyrazinones has been mechanistically detailed through computational analysis. The proposed mechanism involves the initial acylation of an α-aminonitrile, followed by the addition of HX to the nitrile, tautomerization, and cyclization to form a pyrazine-2,3-dione intermediate. Subsequent reaction with an oxalyl halide introduces the halogen atoms. Computational modeling can validate such proposed pathways by calculating the energies of intermediates and transition states, thus confirming the most favorable reaction route.

In the context of 3-iodo-2(1H)-pyrazinone, computational studies could be instrumental in several areas. They can model its formation, for example, by iodination of a 2(1H)-pyrazinone precursor, helping to optimize reaction conditions. Furthermore, the metabolic activation pathways of pyrazinone-containing drugs have been investigated, proposing mechanisms such as P-450-mediated oxidation of the pyrazinone ring to form reactive epoxide intermediates. Computational modeling of these biotransformation pathways for 3-iodo-2(1H)-pyrazinone could predict potential reactive metabolites. Such predictive power is a cornerstone of modern drug design, allowing for the early identification of potential liabilities and guiding the synthesis of safer analogues.

Analysis of Molecular Interactions in Pyrazinone Systems (e.g., Hydrogen Bonding, π-Stacking)

The solid-state architecture and macroscopic properties of pyrazinone derivatives are governed by a network of non-covalent molecular interactions, including hydrogen bonding, π-stacking, and halogen bonding. The 3-iodo-2(1H)-pyrazinone molecule, with its N-H proton donor, carbonyl oxygen acceptor, aromatic ring, and iodine atom, is primed to participate in a rich variety of such interactions.

Hydrogen Bonding: The N-H and C=O groups of the pyrazinone core are classic participants in hydrogen bonding. Studies on related pyrimidinone and pyrazinethione scaffolds show that N-H···O and N-H···N hydrogen bonds are robust and often form the primary structure-directing motifs, leading to the formation of dimers or chains in the crystal lattice. For 3-iodo-2(1H)-pyrazinone, it is expected that strong N-H···O hydrogen bonds would be a dominant feature, linking molecules into predictable supramolecular assemblies.

π-Stacking Interactions: The planar pyrazinone ring facilitates π-stacking interactions, which contribute significantly to crystal packing stability. These interactions can occur in various geometries, such as face-to-face or edge-to-face arrangements, and are influenced by the electronic nature of the ring and its substituents. Computational studies on pyrazine (B50134) and pyridine (B92270) complexes have been used to energetically analyze these π-stacking motifs using tools like DFT, Quantum Theory of Atoms in Molecules (QTAIM), and Noncovalent Interaction Plot (NCIPlot) index.

Halogen Bonding: A key interaction for 3-iodo-2(1H)-pyrazinone is halogen bonding. The iodine atom can act as a halogen bond donor, forming an attractive interaction with a Lewis base, such as the nitrogen or oxygen atom of an adjacent molecule. This type of interaction is directional and can be surprisingly strong. Computational and experimental studies on iodo-substituted heterocycles have confirmed the existence and importance of C-I···N and C-I···O halogen bonds in directing crystal structures. DFT studies suggest these interactions are primarily electrostatic in nature. In the solid state of 3-iodo-2(1H)-pyrazinone, a combination of N-H···O hydrogen bonds and C-I···N/O halogen bonds would likely create a highly stabilized, three-dimensional network.

| Interaction Type | Donor/Acceptor Groups in 3-iodo-2(1H)-pyrazinone | Expected Role in Crystal Structure |

| Hydrogen Bonding | Donor: N-H Acceptor: C=O | Formation of strong, directional dimers or chains, defining the primary supramolecular structure. |

| π-Stacking | Pyrazinone Ring (π-system) | Stabilization of the crystal lattice through parallel-displaced or face-to-face stacking of rings. |

| Halogen Bonding | Donor: C-I Acceptor: C=O, Ring N | Directional interactions that link primary hydrogen-bonded motifs into more complex 2D or 3D networks. |

X-ray Crystallographic Analysis for Structural Elucidation of Pyrazinone Derivatives

X-ray crystallography is the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For novel pyrazinone derivatives like 3-iodo-2(1H)-pyrazinone, this technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. Furthermore, it reveals the intricate details of the crystal packing and the non-covalent interactions discussed in the previous section.

While the specific crystal structure of 3-iodo-2(1H)-pyrazinone is not detailed in the available literature, extensive crystallographic studies on related iodo-substituted heterocycles and pyrazinone analogues provide a clear blueprint for what such an analysis would entail. For example, the crystallographic analysis of pyrazole and pyrazoline derivatives routinely reports the crystal system (e.g., monoclinic, triclinic), space group (e.g., P2₁/n, P-1), and unit cell parameters.

In the structural analysis of halogenated pyrazoles, X-ray diffraction has been used to distinguish between different supramolecular motifs, such as the trimeric clusters formed by 4-chloro- and 4-bromo-1H-pyrazole versus the catemeric (chain-like) networks formed by the 4-fluoro and 4-iodo analogues. This highlights how the identity of the halogen atom can fundamentally alter the crystal packing. A crystal structure of 3-iodo-2(1H)-pyrazinone would similarly elucidate the precise geometry of its hydrogen bonds, π-stacking, and halogen bonding interactions, providing experimental validation for theoretical predictions. The data obtained would include exact distances and angles of these non-covalent bonds, which are crucial for understanding the forces that govern molecular recognition and self-assembly.

| Parameter | Description | Example Data (from a related iodo-heterocycle) |

| Crystal System | The symmetry system of the crystal lattice. | Triclinic, Monoclinic, Orthorhombic |

| Space Group | The symmetry group of the crystal. | P-1, P2₁/n |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 5.93 Å, b = 10.97 Å, c = 14.80 Å, α = 100.5°, β = 98.6°, γ = 103.8° |

| Bond Lengths/Angles | Precise measurements of covalent bond distances and angles. | Confirms molecular geometry. |

| Dihedral Angles | Angles between planes, indicating molecular planarity or twisting. | e.g., twist between rings. |

| Non-covalent Interactions | Distances and angles of H-bonds, halogen bonds, and π-stacking. | Provides experimental evidence for supramolecular assembly. |

Q & A

Q. What are the established synthetic routes for 3-iodo-2(1H)-pyrazinone, and what are their critical optimization parameters?

The synthesis of 3-iodo-2(1H)-pyrazinone typically involves halogenation of pyrazinone precursors. Key steps include:

- Iodination : Direct electrophilic substitution using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions (e.g., reflux in acetic acid) .

- Precursor modification : Substituents on the pyrazinone ring can influence regioselectivity; electron-donating groups may direct iodination to specific positions .

- Purification : Column chromatography or recrystallization is often required due to byproduct formation. Optimize solvent systems (e.g., ethanol/water) to improve yield and purity .

Q. How should researchers characterize the structural purity of 3-iodo-2(1H)-pyrazinone?

Q. What safety precautions are essential when handling 3-iodo-2(1H)-pyrazinone in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in a fume hood due to potential iodine vapor release .

- Waste disposal : Segregate halogenated waste according to institutional guidelines to prevent environmental contamination .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of 3-iodo-2(1H)-pyrazinone derivatives?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., Fukui indices) to predict sites for nucleophilic/electrophilic attacks .

- Molecular docking : Model interactions with biological targets (e.g., viral polymerases) to guide drug design .

- Reaction pathway simulation : Investigate iodination mechanisms (e.g., radical vs. electrophilic pathways) to optimize synthetic conditions .

Q. What strategies resolve contradictory data in biological activity studies of 3-iodo-2(1H)-pyrazinone analogs?

- Comparative assays : Test compounds under standardized conditions (e.g., consistent cell lines, assay protocols) to minimize variability .

- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., iodine position, ring modifications) with activity trends .

- Metabolic stability studies : Evaluate compound degradation in vitro to distinguish intrinsic activity from artifactual results .

Q. What are the challenges in optimizing regioselective iodination of 2(1H)-pyrazinone precursors?

- Steric and electronic effects : Bulky substituents near the iodination site can hinder reactivity; electron-withdrawing groups may deactivate the ring .

- Catalyst selection : Transition metal catalysts (e.g., Pd/Cu systems) can improve regioselectivity but require careful optimization to avoid over-halogenation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance iodine solubility but may promote side reactions .

Q. How to design metal complexes using 3-iodo-2(1H)-pyrazinone as a ligand?

- Coordination sites : The pyrazinone oxygen and nitrogen atoms can bind to metals (e.g., Co(II), Cu(II)), forming chelate complexes. Iodine substituents may influence ligand geometry and stability .

- Spectroscopic validation : Use UV-Vis and EPR spectroscopy to confirm metal-ligand interactions and oxidation states .

- Application testing : Evaluate complexes for catalytic or antimicrobial activity, leveraging iodine’s electronegativity to modulate redox properties .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data for 3-iodo-2(1H)-pyrazinone?

- Sample purity : Compare HPLC or TLC results across studies; impurities (e.g., residual solvents) can alter physical properties .

- Tautomeric equilibria : Pyrazinones exist in keto-enol forms, which may shift under different experimental conditions (e.g., solvent, temperature) .

- Crystallographic vs. solution data : Solid-state (X-ray) and solution (NMR) structures may differ due to hydrogen bonding in the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.